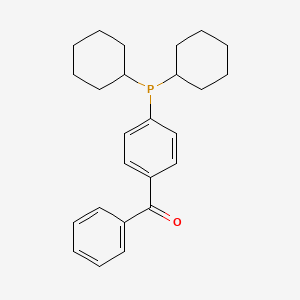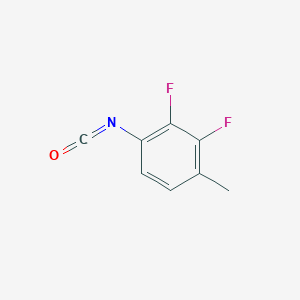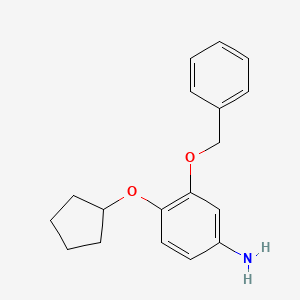
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is a chemical compound with the molecular formula C54H78NP3 and a molecular weight of 834.125106 g/mol . It is known for its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone typically involves the reaction of dicyclohexylphosphine with a suitable aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a rhodium-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Dicyclohexylphosphanylphenyl)-phenylmethanone involves its interaction with molecular targets through its phosphanyl groups. These groups can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s aromatic rings also play a role in stabilizing reaction intermediates and enhancing reaction selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine: Similar in structure but with a dimethylamino group instead of a phenylmethanone group.
Triphenylphosphine: A simpler phosphine compound with three phenyl groups instead of dicyclohexyl groups.
Uniqueness
(4-Dicyclohexylphosphanylphenyl)-phenylmethanone is unique due to its combination of dicyclohexylphosphanyl and phenylmethanone groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can offer enhanced selectivity and reactivity compared to simpler phosphine compounds .
Eigenschaften
Molekularformel |
C25H31OP |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(4-dicyclohexylphosphanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H31OP/c26-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2 |
InChI-Schlüssel |
HVNUTMBHFQQNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/no-structure.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)

![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
